An In-Depth Technical Guide to (3-Cyclopropyl-5-methylphenyl)boronic acid
An In-Depth Technical Guide to (3-Cyclopropyl-5-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (3-Cyclopropyl-5-methylphenyl)boronic acid (CAS 2225155-57-5), a versatile building block in modern organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively utilize this reagent in their synthetic endeavors, particularly within the realm of drug discovery and development.
Introduction: The Role of Arylboronic Acids in Medicinal Chemistry
Arylboronic acids are a cornerstone of contemporary organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. The stability, low toxicity, and broad functional group tolerance of boronic acids make them indispensable reagents in the synthesis of pharmaceuticals and functional materials.[4]
The subject of this guide, (3-Cyclopropyl-5-methylphenyl)boronic acid, incorporates a cyclopropyl moiety, a structural motif of increasing importance in medicinal chemistry. The cyclopropyl group can enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates.[5] The presence of both the cyclopropyl and methyl groups on the phenyl ring offers unique substitution patterns for structure-activity relationship (SAR) studies.
Physicochemical Properties, Stability, and Handling
While specific experimental data for (3-Cyclopropyl-5-methylphenyl)boronic acid is not extensively published, its properties can be inferred from the general characteristics of arylboronic acids.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Information | Rationale/Causality |
| CAS Number | 2225155-57-5 | Unique identifier for this specific chemical substance. |
| Molecular Formula | C₁₀H₁₃BO₂ | Derived from the chemical structure.[6] |
| Molecular Weight | 176.02 g/mol | Calculated from the molecular formula.[6] |
| Appearance | White to off-white solid | Typical appearance for crystalline arylboronic acids. |
| Melting Point | 90-150 °C (broad range) | Melting points of arylboronic acids vary widely depending on substitution and crystalline form. Anhydrides (boroxines) will have different melting points. |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as THF, dioxane, and DMF. | The nonpolar aromatic ring and alkyl substituents limit aqueous solubility, while the boronic acid moiety provides some polarity. |
| Stability | Air and moisture sensitive to some degree. Can undergo protodeboronation or form cyclic anhydrides (boroxines). | The C-B bond can be cleaved under certain conditions. Dehydration leads to the formation of boroxines, which exist in equilibrium with the boronic acid in solution.[7][8][9] |
Stability and Storage
Boronic acids, including cyclopropyl-substituted derivatives, can be prone to decomposition over time, particularly when exposed to air and moisture.[7] Two primary degradation pathways are:
-
Protodeboronation: Cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.
-
Boroxine Formation: Dehydration of three boronic acid molecules to form a stable, six-membered cyclic anhydride. This process is often reversible in the presence of water.[9]
To ensure the integrity of (3-Cyclopropyl-5-methylphenyl)boronic acid, the following storage conditions are recommended:
-
Store in a tightly sealed container.
-
Keep in a cool, dry place.
-
Store under an inert atmosphere (e.g., argon or nitrogen).
For applications requiring high purity and reactivity, using freshly prepared or recently purchased material is advisable. Alternatively, conversion to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate ester, can be considered for long-term storage and controlled release in reactions.[7][8]
Safe Handling and Personal Protective Equipment (PPE)
While specific toxicity data for this compound is unavailable, it is prudent to handle all chemicals with care. Based on the safety data for boric acid and general laboratory practice, the following precautions should be taken:[1][3][10]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment:
-
Wear safety glasses or goggles.
-
Wear a lab coat.
-
Wear chemically resistant gloves (e.g., nitrile).
-
-
Hygiene: Avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
Synthesis of (3-Cyclopropyl-5-methylphenyl)boronic acid: A Step-by-Step Protocol
A common and effective method for the synthesis of arylboronic acids is the reaction of an aryl Grignard reagent with a trialkyl borate, followed by acidic workup.[5] The following protocol is a proposed synthetic route for (3-Cyclopropyl-5-methylphenyl)boronic acid, based on established procedures.
Required Starting Material: 1-Bromo-3-cyclopropyl-5-methylbenzene
The key precursor for this synthesis is 1-bromo-3-cyclopropyl-5-methylbenzene. While not commercially available from all major suppliers, it can be synthesized through multi-step procedures from simpler starting materials.
Synthetic Workflow
Caption: Proposed workflow for the synthesis of (3-Cyclopropyl-5-methylphenyl)boronic acid.
Detailed Experimental Protocol
Materials:
-
1-Bromo-3-cyclopropyl-5-methylbenzene
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous tetrahydrofuran (THF)
-
Trimethyl borate (B(OMe)₃)
-
Hydrochloric acid (2 M aqueous solution)
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents).
-
Assemble the apparatus under an inert atmosphere (argon or nitrogen).
-
Add a small crystal of iodine to the magnesium turnings.
-
In the dropping funnel, dissolve 1-bromo-3-cyclopropyl-5-methylbenzene (1.0 equivalent) in anhydrous THF.
-
Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the magnesium is consumed.
-
-
Borylation:
-
In a separate flame-dried flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared Grignard reagent to the cold trimethyl borate solution via cannula or dropping funnel, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Hydrolysis and Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid.
-
Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or MTBE (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of an ethereal solvent and a nonpolar solvent like hexanes. Trituration with hexanes can also be effective in removing nonpolar impurities.[5]
-
Analytical Characterization
The structure and purity of the synthesized (3-Cyclopropyl-5-methylphenyl)boronic acid should be confirmed by standard analytical techniques.
Table 2: Expected Spectral Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | Aromatic protons (singlets or multiplets), methyl protons (singlet), cyclopropyl protons (multiplets), and a broad singlet for the B(OH)₂ protons (can exchange with D₂O). | The chemical shifts and splitting patterns will be characteristic of the substituted phenyl ring and the cyclopropyl and methyl groups. |
| ¹³C NMR | Aromatic carbons, methyl carbon, and cyclopropyl carbons. The carbon attached to the boron atom will have a characteristic chemical shift. | Provides information on the carbon skeleton of the molecule. |
| ¹¹B NMR | A broad singlet in the range of δ 28-34 ppm. | This is characteristic of a trigonal planar (sp²) boronic acid. |
| Mass Spec. | The molecular ion peak corresponding to the molecular weight of the compound. | Confirms the molecular weight and elemental composition. |
| FT-IR | O-H stretching (broad), C-H stretching (aromatic and aliphatic), B-O stretching, and C=C stretching (aromatic). | Provides information on the functional groups present in the molecule. |
Application in Suzuki-Miyaura Cross-Coupling Reactions
(3-Cyclopropyl-5-methylphenyl)boronic acid is an excellent coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds.[1][2][3]
General Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
(3-Cyclopropyl-5-methylphenyl)boronic acid (1.1-1.5 equivalents)
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2-3 equivalents)
-
Solvent (e.g., dioxane, toluene, DMF, often with water)
Procedure:
-
To a reaction vessel, add the aryl halide, (3-Cyclopropyl-5-methylphenyl)boronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add the degassed solvent(s).
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Table 3: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Typical Conditions | Rationale/Causality |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand | The choice of catalyst and ligand is crucial for reaction efficiency and depends on the substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is essential for the transmetalation step, activating the boronic acid. |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of an organic solvent and water is often used to dissolve both the organic substrates and the inorganic base. |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion. |
Conclusion
(3-Cyclopropyl-5-methylphenyl)boronic acid is a valuable synthetic intermediate with significant potential in medicinal chemistry and materials science. Its unique substitution pattern allows for the introduction of a cyclopropyl moiety, which can impart desirable properties to target molecules. This guide provides a comprehensive framework for the synthesis, characterization, and application of this compound, enabling researchers to leverage its synthetic utility with a strong understanding of the underlying chemical principles.
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Properties of a Model Aryl Boronic Acid and Its Boroxine | Request PDF - ResearchGate. [Link]
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Enhance Stability of Boric Acid Solutions in Pharmaceutical Use. (2026). [Link]
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1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications - Wiley-VCH. (2010). [Link]
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Synthesis and Application of Cyclopropylboronic Acid Phenyloxy Esters Introduction CAS No: 126689-01-8 - Career Henan Chemical Co. (2025). [Link]
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One-Pot, Three-Step Synthesis of Cyclopropylboronic Acid Pinacol Esters from Synthetically Tractable Propargylic Silyl Ethers - PubMed. (2017). [Link]
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ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. | Request PDF - ResearchGate. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]
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(3-cyclopropyl-5-methylphenyl)boronic acid - 百灵威广州试剂代理商. [Link]
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